![molecular formula C8H17N B2867316 1,2-Dimethylcyclohexan-1-amine CAS No. 39077-52-6](/img/structure/B2867316.png)
1,2-Dimethylcyclohexan-1-amine
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Description
Scientific Research Applications
Exploration of Experimental and Theoretical Properties
The derivative 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, related to 1,2-Dimethylcyclohexan-1-amine, has been studied for its spectroscopic properties and molecular docking studies. This research highlighted its potential in synthesizing nitrogen-containing compounds and understanding donor-acceptor interactions within molecules. The findings could contribute to the development of new materials and pharmaceuticals (Fatima et al., 2021).
Synthesis of Switchable Hydrophilicity Solvents
New polyethoxylated tertiary amines have been synthesized and applied as Switchable Hydrophilicity Solvents (SHS) in the extraction and recovery of lipids from algal cultures. This innovative approach can bypass traditional harvesting and de-watering steps in algae processing, offering a more efficient and environmentally friendly method for biofuel production (Samorì et al., 2014).
Mechanism of Amide Formation in Aqueous Media
Understanding the mechanism of amide formation between carboxylic acid and amine in aqueous media using carbodiimide has significant implications for bioconjugation. This research provides insights into the conditions and processes that favor amide bond formation, which is crucial for developing bioconjugation strategies in pharmaceuticals and biomaterials (Nakajima & Ikada, 1995).
Development of Catalytic Activities
The synthesis of a simplified version of stable bulky and rigid cyclic (alkyl)(amino)carbenes demonstrates the potential of such compounds in catalyzing organic reactions, including the preparation of nitrogen-containing heterocycles. This research opens new pathways for designing efficient catalysts in organic synthesis (Zeng et al., 2009).
properties
IUPAC Name |
1,2-dimethylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-5-3-4-6-8(7,2)9/h7H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLNXROOABNOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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